Dibutyl fumarate
Description
Historical Context and Evolution of Fumarate (B1241708) Esters in Chemical Synthesis
Fumaric acid, the precursor to fumarate esters, was first isolated in the 19th century from the plant Fumaria officinalis. creative-proteomics.com The use of fumaric acid esters in chemical applications has a rich history, with their reactivity being a key area of exploration. Initially, research into fumaric acid and its derivatives was linked to their roles in biological processes, such as the citric acid cycle. ebi.ac.ukdermnetnz.org
The synthesis of fumarate esters, like dibutyl fumarate, is typically achieved through the direct esterification of fumaric acid with an alcohol, in this case, n-butanol, often using an acid catalyst. Another industrial method involves the isomerization of dibutyl maleate (B1232345), the cis-isomer, to the trans-isomer, this compound. The evolution of these synthesis methods has been driven by the need for efficient and high-yield processes for industrial-scale production. creative-proteomics.comgoogle.com
Significance of trans-Isomerism in Fumarate Chemistry
The defining characteristic of fumaric acid and its esters, including this compound, is the trans configuration of the double bond. creative-proteomics.comebi.ac.uk This is in contrast to its cis-isomer, maleic acid. This stereochemical difference has a profound impact on the physical and chemical properties of the molecule.
The trans arrangement of the carboxyl groups in fumaric acid results in reduced steric hindrance, leading to greater molecular stability compared to maleic acid. creative-proteomics.com This stability is reflected in its higher melting point. creative-proteomics.comcutm.ac.in The fixed trans geometry of the double bond in fumarate esters influences their reactivity in polymerization and other chemical reactions, making them predictable building blocks in synthesis. wikidoc.org For instance, the trans configuration in fumarates has been found to be more favorable as a dienophile in Diels-Alder reactions compared to the cis configuration of maleates. dicp.ac.cn
Current Research Landscape and Emerging Applications of this compound
Current research on this compound is expanding beyond its traditional role as a plasticizer for polymers like PVC. smolecule.combisley.biz Scientists are exploring its use as a comonomer in the production of various copolymers, allowing for the creation of materials with tailored properties. bisley.biz
Emerging applications are being investigated in several fields:
Polymer Science: this compound is being used to create novel polymers and resins. github.com For example, it has been used in the synthesis of semi-biobased elastomers, which show potential for practical applications in the rubber industry. acs.org Research has also explored its use in creating functionalizable polyesters. sci-hub.se
Coatings and Adhesives: It serves as a key component in high-performance paints, coatings, and adhesives, contributing to their flexibility, adhesion, and durability. bisley.bizsdxrchem.com
Biomedical Materials: There is growing interest in using fumarate-based polymers for biomedical applications. For instance, poly(butylene fumarate) is being investigated for bone tissue engineering. unm.edu this compound itself is also explored as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai
Multidisciplinary Research Avenues for this compound
The unique properties of this compound open up avenues for research across various scientific disciplines.
Materials Science: The development of new polymers and composites incorporating this compound is a significant area of research. This includes the creation of biodegradable plastics and advanced materials with specific mechanical and thermal properties. acs.orgsdxrchem.com The use of this compound in combination with other monomers allows for the precise control of polymer architecture. duke.edu
Agricultural Science: Research has touched upon the presence of dibutyl phthalate (B1215562), a related compound, in agricultural soils and its potential biodegradation. mdpi.com While not directly about this compound, this suggests a potential area of study for the environmental fate and applications of fumarate esters in agriculture.
Pharmaceutical Science: The role of fumaric acid esters, such as dimethyl fumarate, in medicine is well-established for treating conditions like psoriasis and multiple sclerosis. dermnetnz.orgresearchgate.netwikipedia.org While this compound is not used directly as a therapeutic, its role as a potential intermediate in synthesizing new pharmaceutical agents remains an area of interest. ontosight.aigithub.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl (E)-but-2-enedioate | |
|---|---|---|
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InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |
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InChI Key |
JBSLOWBPDRZSMB-BQYQJAHWSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
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Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)OCCCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021865 | |
| Record name | Dibutyl (2E)-but-2-enedioate | |
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Molecular Weight |
228.28 g/mol | |
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Physical Description |
Clear nearly colorless liquid; [Acros Organics MSDS] | |
| Record name | Dibutyl fumarate | |
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CAS No. |
105-75-9, 82807-35-0 | |
| Record name | Dibutyl fumarate | |
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| Record name | Dibutyl fumarate | |
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| Record name | NSC165581 | |
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| Record name | DIBUTYL FUMARATE | |
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| Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |
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| Record name | Dibutyl fumarate | |
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| Record name | DIBUTYL FUMARATE | |
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Advanced Synthetic Methodologies for Dibutyl Fumarate
Esterification Pathways of Fumaric Acid with n-Butanol
The most common method for synthesizing dibutyl fumarate (B1241708) is through the direct esterification of fumaric acid with n-butanol. chemicalbook.com This reaction involves the combination of the dicarboxylic acid with the alcohol, typically in the presence of a catalyst, to form the corresponding diester and water.
Catalytic Esterification Mechanisms (e.g., Acid Catalysis with Sulfuric Acid)
The esterification of fumaric acid with n-butanol is frequently catalyzed by strong mineral acids, with sulfuric acid being a prevalent choice. smolecule.comgoogle.com The mechanism, known as Fischer esterification, proceeds through a series of equilibrium steps. masterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen of the fumaric acid by the sulfuric acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. masterorganicchemistry.com The subsequent formation of a tetrahedral intermediate is a key step in the reaction pathway.
A typical laboratory-scale synthesis involves reacting fumaric acid with an excess of n-butanol in the presence of concentrated sulfuric acid under reflux conditions. For instance, a procedure might involve heating a mixture of fumaric acid, n-butanol, and a catalytic amount of sulfuric acid at temperatures between 80-85°C for several hours. chemicalbook.com
Process Optimization for Enhanced Yield and Purity
Optimizing the reaction conditions is critical for maximizing the yield and purity of dibutyl fumarate while minimizing side reactions. Key parameters that are often manipulated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
Increasing the molar ratio of n-butanol to fumaric acid can favor the formation of the diester. google.com The concentration of the sulfuric acid catalyst also plays a significant role; however, excessively high concentrations can lead to undesirable side reactions such as dehydration of the alcohol or charring of the organic material. patsnap.com
Temperature is another crucial factor. While higher temperatures generally increase the reaction rate, they can also promote the isomerization of this compound to its cis-isomer, dibutyl maleate (B1232345), or lead to other degradation products. lboro.ac.uk Therefore, finding an optimal temperature that balances reaction speed and product selectivity is important. The reaction time is adjusted to ensure the reaction proceeds to completion without allowing for significant product degradation.
The table below summarizes findings from various studies on the optimization of dialkyl fumarate synthesis, which can be applied to this compound production.
| Parameter | Condition | Effect on Yield/Purity |
| Molar Ratio (Alcohol:Acid) | Increased excess of alcohol | Shifts equilibrium, increasing ester yield. google.com |
| Catalyst Concentration | Optimal concentration required | Too low results in slow reaction; too high can cause side reactions. patsnap.com |
| Temperature | 80-110°C | Higher temperatures increase rate but may cause isomerization. lboro.ac.ukgoogle.com |
| Reaction Time | Varies (e.g., 16-18 hours) | Sufficient time needed for completion, but prolonged time can lead to degradation. chemicalbook.com |
Alternative Catalytic Systems in Esterification
While sulfuric acid is a conventional catalyst, research has explored alternative catalytic systems to overcome some of its drawbacks, such as equipment corrosion and the generation of acidic waste. google.com
Alternative catalysts investigated for esterification reactions include:
p-Toluene sulfonic acid : This solid acid catalyst is effective for the diesterification of fumaric acid with aliphatic alcohols. google.com
Enzymatic Catalysts : Lipases, such as Candida antarctica Lipase (B570770) B, can catalyze the esterification in non-aqueous media, offering a more environmentally friendly route.
Solid Acid Catalysts : Materials like ion-exchange resins (e.g., Dowex 50Wx8-400) and zeolites have been used for esterification, providing benefits such as easier separation from the reaction mixture and potential for reuse. researchgate.net
Diacidic Ionic Liquids : These have been explored as "green" catalysts for the synthesis of fumarate esters, showing potential for high efficiency and recyclability. vulcanchem.com
Naphthalenesulfonic acid methylal : This catalyst has shown high yields (95.5-99.6%) in the synthesis of dibutyl malate (B86768) and is proposed for similar esterifications due to its water tolerance and recyclability. google.com
Isomerization of Dibutyl Maleate to this compound
An alternative industrial route to this compound involves the isomerization of its cis-isomer, dibutyl maleate. Dibutyl maleate is often synthesized from the reaction of maleic anhydride (B1165640) with n-butanol. patsnap.com The subsequent conversion to the more thermodynamically stable trans-isomer, this compound, is a key step. google.com.lb
Mechanistic Studies of cis-trans Isomerization
The cis-trans isomerization of dialkyl maleates to dialkyl fumarates can be induced by heat or catalyzed by various substances. lboro.ac.uk The mechanism often involves the temporary disruption of the pi-bond in the carbon-carbon double bond, allowing for rotation around the sigma-bond, followed by the reformation of the pi-bond in the more stable trans-configuration.
Acidic conditions can facilitate this isomerization. lboro.ac.uk The presence of an acid catalyst can lead to the protonation of one of the carbonyl oxygens, which can then lead to the formation of a carbocation intermediate that allows for free rotation.
Another studied mechanism involves the use of radical initiators. For example, disulfide catalysts can generate thiyl radicals under irradiation. These radicals can add to the double bond of the maleate ester, forming a radical intermediate. Rotation around the carbon-carbon single bond can then occur, followed by the elimination of the thiyl radical to yield the fumarate isomer. beilstein-journals.org
Catalyst Development for Efficient Isomerization
A variety of catalysts have been developed to improve the efficiency and yield of the isomerization of dialkyl maleates to dialkyl fumarates. The goal is to achieve high conversion at relatively low temperatures to prevent side reactions.
Some of the catalysts employed for this isomerization include:
Halides of acids of sulfur and phosphorus : Compounds like phosphorus oxychloride and thionyl chloride have been shown to be effective catalysts for the isomerization of dialkyl maleates, including dibutyl maleate, to their corresponding fumarates. google.com Yields can be quite high, with some examples reporting essentially quantitative conversion. google.com
Hydrogen Halides : Hydrogen chloride can be used to catalyze the direct formation of dialkyl fumarates from an alkanol and an alkyl acid maleate, a process that inherently involves isomerization. google.com
Disulfides : As mentioned, compounds like phenyl disulfide can catalyze the isomerization photochemically. beilstein-journals.org
The table below provides examples of catalysts used for the isomerization of dibutyl maleate.
| Catalyst | Reaction Conditions | Reported Yield/Conversion |
| Phosphorus Oxychloride | Heated to 100°C for 5 hours | ~100% yield of di-n-butyl fumarate. google.com |
| Thionyl Chloride | Heating | Effective for isomerizing dimethyl maleate, with applicability to other alkyl maleates. google.com |
| Hydrogen Chloride | Temperatures from 100°C to 175°C | Directly forms this compound from butanol and butyl acid maleate. google.com |
Kinetic and Thermodynamic Aspects of Isomerization
The industrial production of this compound (DBF) often involves the isomerization of its cis-isomer, dibutyl maleate (DBM). This transformation from the thermodynamically less stable maleate to the more stable fumarate is a critical step. frontiersin.org The isomerization can be catalyzed by various agents, including amines and acids, under thermal conditions. unibas.itlboro.ac.uk
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism of amine-catalyzed isomerization of dialkyl maleates. unibas.itresearchgate.net These studies reveal that the reaction proceeds through a multi-step mechanism, and the activation energy is a key factor. For instance, in the isomerization of dimethyl maleate, the activation energy was found to be lower in water compared to the gas phase. unibas.it The process is influenced by the pKa of the amine catalyst. unibas.it
Thermodynamically, the trans-isomer (fumarate) is more stable than the cis-isomer (maleate). frontiersin.org The energy difference between fumarate and maleate isomers can be significant, with one study noting a partition of 20 kJ mol⁻¹ between them. nih.gov The activation energy for the thermal cis-trans isomerization of similar compounds, like dimethyl maleate, has been reported to be around 23 Kcal/mole. lboro.ac.ukcdnsciencepub.com The acidity of the reaction mixture can also have a remarkable influence on the isomerization rate. lboro.ac.uk
The table below summarizes key thermodynamic parameters related to the isomerization of dialkyl maleates, providing context for the behavior of this compound.
Table 1: Thermodynamic and Kinetic Parameters for Dialkyl Maleate/Fumarate Isomerization
This table is interactive and allows for sorting.
| Parameter | Compound System | Value | Conditions/Method | Citation |
|---|---|---|---|---|
| Activation Energy (Ea) | Dimethyl Maleate | ~23 kcal/mol | Thermal Isomerization | lboro.ac.uk |
| Activation Energy (Ea) | Diethyl Maleate | 14.2 kcal/mol | Cation-exchange resin catalyst | researchgate.net |
| Triplet Energy (ET) | Diethyl Maleate | 3.08 eV | Photocatalysis | unibo.it |
| Triplet Energy (ET) | Diethyl Fumarate | 2.87 eV | Photocatalysis | unibo.it |
| Enthalpy of Isomerization (ΔHisom) | Maleic Acid Forms | -22.8 kJ/mol | Calculation | ulisboa.pt |
Green Chemistry Approaches in DBF Synthesis
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for chemical production, and the synthesis of this compound is no exception. pmarketresearch.com Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable resources.
Bio-based Feedstocks and Renewable Resources
A key aspect of green DBF synthesis is the use of bio-based raw materials. bbnet-nibb.co.uk The conventional synthesis of DBF relies on fossil-derived feedstocks like n-butane or benzene (B151609) for maleic anhydride, which is a precursor to fumaric acid. bbnet-nibb.co.uk Green routes focus on substituting these with renewable alternatives.
Fumaric acid can be produced through the fermentation of C6 sugars from sources like sugar beet or corn. bbnet-nibb.co.ukieabioenergy.com Additionally, processes have been developed for the high-yield, solvent-free dehydration of bio-based malic acid to produce fumaric acid. dicp.ac.cnresearchgate.net
Similarly, n-butanol, the alcohol component in DBF, can be produced from biomass through fermentation processes. The use of bio-based fumaric acid and bio-butanol allows for the production of semi-biobased or fully bio-based DBF. acs.org This approach aligns with the principles of a circular bio-economy, aiming to replace fossil-based chemicals with those derived from renewable biomass. ieabioenergy.commdpi.comeuropa.eu
Enzymatic Synthesis and Biocatalysis for DBF Production
Biocatalysis, particularly the use of enzymes like lipases, offers a green alternative to traditional acid catalysts for the esterification of fumaric acid. sci-hub.senih.gov Lipases can operate under mild reaction conditions, which helps to avoid side reactions and the isomerization of the double bond. sci-hub.se
Candida antarctica lipase B (CAL-B), often immobilized on a resin support (e.g., Novozym 435), has been shown to be effective in catalyzing the synthesis of this compound. sci-hub.seresearchgate.net Studies comparing the reactivity of different diesters have found that fumarate derivatives are significantly more reactive than itaconate derivatives under certain enzymatic conditions. sci-hub.se The enzymatic approach is highly selective and can lead to high yields of the desired product. mdpi.com
Research has demonstrated that in enzymatic polycondensation reactions, this compound shows higher reactivity compared to dibutyl itaconate when reacted with certain diols like 1,6-hexanediol. sci-hub.se This highlights the potential of enzymatic routes for producing specific polymer structures.
Solvent-Free and Reduced-Solvent Reaction Systems
To minimize the environmental impact of solvents, solvent-free and reduced-solvent synthesis methods for DBF are being explored. acs.orgresearchgate.net One such approach is conducting the enzymatic synthesis of DBF in a solventless system. sci-hub.se In this method, a mixture of the diester and diol is heated to form a homogeneous melt, to which the enzyme is added directly. sci-hub.se
Another strategy involves using greener solvents or co-solvents that are less hazardous and more sustainable. google.commdpi.com For instance, the esterification of fumaric acid can be performed using co-solvents like toluene (B28343) or various acetates, which can be recovered and reused. google.comgoogle.com The development of solventless synthesis, such as reactive extrusion, is also a promising area for producing chemicals like DBF with minimal waste. google.com
The table below presents findings from research on solvent-free synthesis of fumarate esters.
Table 2: Research on Solvent-Free Synthesis of Fumarate Esters
This table is interactive and allows for sorting.
| Reaction Type | Catalyst | Reactants | Key Finding | Citation |
|---|---|---|---|---|
| Enzymatic Polymerization | iCAL-B (Immobilized Candida antarctica lipase B) | This compound and various diols | Reaction proceeds efficiently at 85 °C under vacuum without solvent, yielding polymers. | sci-hub.se |
| Dehydration | None (Thermal) | Malic acid | High-yield (96.6%) production of fumaric acid under solvent-free conditions. | dicp.ac.cnresearchgate.net |
| Esterification/Polymerization | Redox initiator | this compound and butadiene | A facile, efficient, solvent-less green synthesis route for elastomers was developed. | acs.org |
Sustainability Metrics and Life Cycle Assessment of DBF Production
Evaluating the "greenness" of a chemical process requires quantitative metrics. researchgate.net The Environmental Factor (E-factor), which is the ratio of waste generated to the product obtained, and Process Mass Intensity (PMI) are commonly used metrics. researchgate.net A lower E-factor indicates a more sustainable process. researchgate.net For bulk chemicals, an E-factor of less than 1-5 is generally considered good. researchgate.net
While a specific, comprehensive Life Cycle Assessment (LCA) for this compound production is not widely published, the methodology exists to evaluate its environmental impact from raw material extraction to final product. mdpi.com An LCA would consider factors like energy consumption, greenhouse gas emissions, and resource depletion for different synthetic routes (e.g., conventional vs. bio-based). mdpi.comrsc.org Such an assessment would be crucial for definitively claiming one production method is more sustainable than another. acs.org The development of novel metrics tailored for biomass valorization can provide a more nuanced understanding of the environmental impact of bio-based production routes. rsc.org
Polymerization Science and Engineering of Dibutyl Fumarate
Homopolymerization of Dibutyl Fumarate (B1241708)
The homopolymerization of dialkyl fumarates (DRFs), including dibutyl fumarate (DBF), is notably challenging. As a 1,2-disubstituted ethylene, the steric hindrance imposed by the two ester groups significantly impedes the polymerization process. kbtu.edu.kz
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerizations (RDRP), offer enhanced control over polymer architecture, molecular weight, and dispersity. The three primary CRP techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). azom.comsigmaaldrich.com These methods function by establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions. researchgate.net
While these techniques have been successfully applied to a wide range of monomers, their application to the homopolymerization of this compound is not well-documented in existing literature. The inherent low reactivity of DBF presents a significant challenge. However, CRP methods have been explored for related monomers. For instance, ATRP and RAFT have been used for the controlled polymerization of di-n-butyl itaconate (DBI), a structural isomer of DBF, although challenges such as slow reaction rates were noted. mdpi.comtcichemicals.com The homopolymerization of DBI via NMP was reported to be unsuccessful due to the formation of a stable adduct. mdpi.com The lack of specific reports on the CRP of this compound suggests that its low reactivity remains a substantial barrier for these advanced polymerization techniques.
Structural Characterization of Poly(this compound) Homopolymers
The characterization of poly(this compound) homopolymers relies on standard analytical techniques for polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method used to determine the molecular weight distribution (MWD), including the number-average (Mn), weight-average (Mw), and Z-average (Mz) molecular weights, as well as the polydispersity index (Đ). fraunhofer.de
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Both ¹H and ¹³C NMR are used to confirm the polymer structure, verify the absence of unreacted monomer, and analyze the polymer's microstructure. fraunhofer.deacs.org Specifically for poly(dialkyl fumarate)s, ¹³C NMR is a powerful tool for investigating the stereochemistry (tacticity) of the polymer backbone. researchgate.net The probability of meso or racemo addition during propagation can be determined, which is often influenced by the polymerization temperature and the structure of the ester side groups. researchgate.net The combination of GPC and NMR (GPC-NMR) allows for the correlation of molecular weight with specific structural features across the polymer distribution. intertek.com
Due to the difficulty in synthesizing high molecular weight poly(this compound), detailed characterization data for the homopolymer is scarce. Most available structural analyses are for copolymers containing this compound or for homopolymers of more reactive fumarate esters. kbtu.edu.kzresearchgate.net
Copolymerization of this compound
In contrast to its challenging homopolymerization, this compound readily undergoes copolymerization with a variety of other monomers. This makes it useful as a comonomer and an internal plasticizer, where it is incorporated into a polymer chain to modify the final properties of the material. nih.gov
Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate (B1210297), Styrene (B11656), Acrylates)
This compound is frequently copolymerized via free-radical mechanisms with electron-rich vinyl monomers such as vinyl acetate (VAc), styrene (St), and various acrylates. kbtu.edu.kz The incorporation of DBF into copolymers with these monomers can enhance flexibility and provide a long-lasting plasticizing effect, as the DBF units are covalently bound within the polymer backbone and cannot migrate or volatilize over time. researchgate.net
Reactivity Ratios and Monomer Sequence Distribution
The behavior of a copolymerization system is quantitatively described by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating radical adding its own type of monomer (homo-propagation) to the rate constant of it adding the other monomer (cross-propagation). The sequence distribution, which describes the arrangement of monomer units along the polymer chain (e.g., random, alternating, or blocky), is a direct function of these reactivity ratios. fiveable.me
Specific, experimentally determined reactivity ratios for the copolymerization of this compound with common vinyl monomers are not widely available in the literature. Often, data is reported for its cis-isomer, dibutyl maleate (B1232345) (DBM), or for other dialkyl fumarates.
Copolymerization with Vinyl Acetate (VAc): Extensive research exists for the copolymerization of VAc with dibutyl maleate (DBM). For the VAc/DBM system, the reactivity ratios have been reported as r₁ (VAc) = 0.1135 and r₂ (DBM) = 0.0562. researchgate.netresearchgate.net Since both reactivity ratios are significantly less than 1, it indicates that both propagating radicals preferentially react with the other monomer over their own. This leads to a strong tendency for alternating monomer sequence distribution in the resulting copolymer chain. researchgate.net While DBF and DBM are isomers, their different spatial arrangements can affect reactivity, though a similar alternating tendency would be expected for the VAc/DBF system.
Copolymerization with Styrene (St): Direct reactivity ratios for the styrene/dibutyl fumarate system are not readily found. One study noted that in the presence of oxygen, this compound acts as a chain transfer agent rather than a comonomer with styrene. doi.org Kinetic studies have been performed on the copolymerization of DBF with a substituted styrene, p-tert-butoxy-styrene, confirming that copolymerization does occur. kbtu.edu.kzacs.org For context, the reactivity ratios for diethyl fumarate (r₁) with styrene (r₂) have been reported as r₁=0.060 and r₂=0.050, which would suggest a highly alternating structure. rsc.org
Copolymerization with Acrylates: Data on the reactivity ratios of this compound with acrylates like butyl acrylate (B77674) or methyl acrylate is also limited. For comparison, the copolymerization of di-n-butyl itaconate (DBI) (r₁) with methyl methacrylate (B99206) (MMA) (r₂) yielded reactivity ratios of r₁ = 0.717 and r₂ = 1.329. kpi.ua In another related system, the copolymerization of styrene (r₁) and 2-ethylhexyl acrylate (r₂) was reported with reactivity ratios of r₁ = 0.926 and r₂ = 0.238 under conventional radical polymerization. frontiersin.org These examples from related monomer systems highlight the diverse copolymerization behaviors possible.
The table below summarizes reactivity ratios for systems involving monomers related to this compound, as direct data is often unavailable.
| Monomer 1 (M1) | Monomer 2 (M2) | r₁ | r₂ | System Description |
| Vinyl Acetate | Dibutyl Maleate | 0.1135 | 0.0562 | Isomer of this compound. researchgate.netresearchgate.net |
| Diethyl Fumarate | Styrene | 0.060 | 0.050 | Related Fumarate Ester. rsc.org |
| Di-n-butyl Itaconate | Methyl Methacrylate | 0.717 | 1.329 | Isomer of this compound. kpi.ua |
| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Example of Acrylate Copolymerization. frontiersin.org |
| *Note: Dibutyl Maleate and Di-n-butyl Itaconate are structural isomers of this compound. Their reactivity may differ. |
Microstructural Analysis of Copolymers (e.g., NMR, FTIR)
The microstructure of copolymers containing this compound is crucial for understanding their properties and performance. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in this analysis.
Detailed microstructural information, such as dyad and triad (B1167595) sequences, can be obtained from ¹³C-NMR analyses, which provides insights into the molar fractions of the sequences and how they change with reaction time. cnr.it This level of analysis is essential for understanding the random distribution of copolymer sequences. cnr.it
Table 1: Spectroscopic Analysis of this compound Copolymers
| Analytical Technique | Information Obtained | Reference |
| ¹H-NMR | - Copolymer composition- Individual and overall monomer conversions- Characterization of synthesized copolymers | researchgate.netresearchgate.net |
| ¹³C-NMR | - Dyad and triad sequences- Molar fractions of sequences- Distribution of copolymer sequences | cnr.it |
| FTIR | - Structural characterization of copolymers- Confirmation of functional groups | researchgate.netresearchgate.netacs.org |
Copolymerization with Diene Monomers (e.g., Butadiene)
This compound can be copolymerized with diene monomers, such as butadiene, to create elastomers with tailored properties. acs.orgpetrom.com.br Research has demonstrated the synthesis of semi-biobased elastomers, poly(this compound-co-butadiene)s (PDBFBs), through redox emulsion polymerization. acs.org
The resulting PDBFB elastomers exhibit glass transition temperatures (Tg) ranging from -73 to -58 °C. acs.org By incorporating silica (B1680970) as a reinforcing filler, the mechanical properties of these nanocomposites can be significantly enhanced, achieving tensile strengths between 14.3 and 31.6 MPa and elongations at break from 338% to 457%. acs.org These properties, along with low rolling resistance and excellent resistance to thermo-oxidative aging, position PDBFB nanocomposites as promising sustainable engineering elastomers. acs.org The reactivity ratios of this compound and butadiene have been evaluated using methods like the Fineman–Ross and Kelen–Tüdös methods to understand their copolymerization behavior. acs.org
Alternating Copolymerization Studies
Dialkyl fumarates, including this compound, are known to undergo alternating copolymerization with electron-donating monomers. cmu.edu This behavior is similar to that of maleic anhydride (B1165640) in radical copolymerization. cmu.edu Studies have shown that diethyl fumarate can participate in complex-radical alternating copolymerization with N-vinylcarbazole. cmu.edu While specific studies focusing solely on the alternating copolymerization of this compound are not extensively detailed in the provided results, the general behavior of dialkyl fumarates suggests a high tendency for alternating copolymerization, particularly with electron-rich comonomers. researchgate.netcmu.edu For instance, the copolymerization of dibutyl maleate with alkyl vinyl ethers has been verified to form alternating copolymers. researchgate.net
Synthesis of Block and Graft Copolymers
The synthesis of block and graft copolymers allows for the creation of materials with unique architectures and properties. This compound and its derivatives have been incorporated into such structures.
Block Copolymers: Living radical polymerization techniques have been successfully employed to synthesize block copolymers containing rigid poly(substituted methylene) segments from dialkyl fumarates and flexible polyacrylate segments. acs.org For instance, block copolymers of poly(vinylidene fluoride-co-hexafluoropropylene)-b-polystyrene (P(VDF-co-HFP)-b-PS) and P(VDF-co-HFP)-b-poly(methyl methacrylate) (PMMA) have been created, exhibiting phase-separated morphologies. acs.org While direct synthesis of this compound block copolymers is not explicitly detailed, the principles of using dialkyl fumarates in living radical polymerization are well-established. acs.orgnii.ac.jp
Graft Copolymers: Graft copolymers with rigid poly(diisopropyl fumarate) branches have been synthesized using a full free radical polymerization process. nii.ac.jp This involves the creation of a macromonomer that can be copolymerized with another monomer to form a graft structure. researchgate.net This "grafting through" method is a common strategy for producing graft copolymers. researchgate.net The resulting graft copolymers, like block copolymers, can exhibit microphase-separated structures. nii.ac.jp
Applications of DBF in Polymer Modifications
This compound's unique chemical structure allows it to be a versatile component in modifying polymer properties.
Reactive Monomer for Polymer Property Enhancement
As a reactive monomer, this compound can be incorporated into polymer chains to enhance various properties. xindaobiotech.com When copolymerized with monomers like vinyl chloride, vinyl acetate, and styrene, it improves characteristics such as flexibility, thermal stability, and adhesion. xindaobiotech.comgravitaschemical.com This makes the resulting copolymers suitable for applications like coatings, adhesives, and sealants that require durability and high performance. xindaobiotech.comalfa-chemical.com For example, copolymers of vinyl chloride with diethyl fumarate or diethyl maleate show enhanced workability and toughness while maintaining a high softening temperature. kharagpurcollege.ac.in
Table 2: Property Enhancements with this compound as a Reactive Monomer
| Polymer System | Enhanced Property | Application | Reference |
| Polyvinyl Chloride (PVC) | Flexibility, Workability, Toughness | - | kharagpurcollege.ac.in |
| Various Resins | Flexibility, Thermal Stability, Chemical Resistance, Adhesion | Coatings, Adhesives, Sealants | xindaobiotech.com |
| Polystyrene | Tailored Properties | - | bisley.biz |
| Polyvinyl Acetate | Softer Compositions | Emulsion-based products | kharagpurcollege.ac.in |
Internal Plasticization Strategies for Polymer Systems
This compound serves as an effective internal plasticizer. bisley.bizbisleyinternational.com Unlike external plasticizers that are simply mixed with a polymer, internal plasticizers are chemically bound to the polymer backbone through copolymerization. integratechem.com This permanent integration prevents the plasticizer from leaching out over time, leading to more durable and stable material properties.
In PVC formulations, this compound improves flexibility, durability, and processability. bisley.biz It is also used to create softer compositions when copolymerized with vinyl acetate for emulsion applications. kharagpurcollege.ac.in Studies on poly(lactic acid) (PLA) have shown that this compound can effectively lower the glass transition temperature and Young's modulus while increasing the elongation at break, indicating its efficiency as a plasticizer for this biodegradable polymer. researchgate.net
Crosslinking Mechanisms in Polymer Networks
The creation of polymer networks through the crosslinking of this compound (DBF) based polymers is a critical step in tailoring their final properties for specific applications. Crosslinking introduces covalent bonds between polymer chains, transforming them from soluble, fusible materials into insoluble and infusible thermosets or elastomers with enhanced mechanical strength, thermal stability, and chemical resistance.
In the context of DBF-based polymers, crosslinking is often achieved through radical polymerization. For instance, in copolymers of DBF, active sites can be introduced to facilitate subsequent vulcanization and crosslinking. One such example involves the use of vinyl chloroacetate (B1199739) as a comonomer to provide active chlorine groups within the polymer chain. These active sites can then react with a crosslinking agent like trithiocyanuric acid under heat and pressure to form a stable, three-dimensional network structure without the need for sulfur. researchgate.net
Another approach involves the use of photoinitiators to induce crosslinking upon exposure to UV radiation. nih.gov For example, bis(2,4,6-trimethylbenzoyl) phenylphosphine (B1580520) oxide (BAPO) has been investigated as a photoinitiator for crosslinking poly(propylene fumarate) (PPF), a related fumarate-based polyester. nih.gov The mechanism involves the formation of highly reactive phosphinoyl radicals upon UV irradiation, which then add to the fumarate double bonds, initiating the crosslinking process and forming a highly crosslinked network. nih.gov The efficiency of the crosslinking reaction, and thus the final network structure, is influenced by the reactivity of the species involved. Studies have shown that in networks formed from fumarates and acrylates, the acrylate groups tend to be more reactive and participate more readily in the network formation. researchgate.net
The crosslink density, which is a measure of the number of crosslinks per unit volume, is a key parameter that dictates the mechanical properties of the resulting material. researchgate.net By controlling the ratio of the fumarate polymer to the crosslinking agent, the crosslinking density can be varied to achieve desired properties. researchgate.net For instance, in poly(propylene fumarate)/poly(propylene fumarate)-diacrylate (PPF/PPF-DA) networks, a higher content of the diacrylate crosslinker leads to a greater crosslinking density. researchgate.net
Development of High-Performance Polymeric Materials
The versatility of this compound as a monomer allows for the development of a wide range of high-performance polymeric materials with tailored properties. By copolymerizing DBF with other monomers, it is possible to create materials that are not only bio-based and more sustainable but also exhibit excellent performance characteristics for various industrial applications. acs.orggithub.com
One area of significant interest is the development of bio-based elastomers. For example, semi-biobased elastomers have been synthesized by the redox emulsion polymerization of DBF with butadiene. acs.org These poly(this compound-co-butadiene) (PDBFB) elastomers can be reinforced with silica to create nanocomposites with impressive mechanical properties, including high tensile strength and elongation at break, low rolling resistance, and excellent resistance to thermo-oxidative aging. acs.org Such properties make them promising candidates for applications in the rubber industry. acs.org
The table below summarizes the mechanical properties of PDBFB/silica nanocomposites with varying DBF content:
| Property | PDBFB20/silica | PDBFB40/silica | PDBFB60/silica |
| Tensile Strength (MPa) | 31.6 | 22.5 | 14.3 |
| Elongation at Break (%) | 457 | 389 | 338 |
Data sourced from research on semi-biobased elastomers derived from fumaric acid. acs.org
Furthermore, copolymers of DBF have been explored for use in applications requiring oil resistance. By copolymerizing diethyl fumarate (a related dialkyl fumarate) with methoxyethyl acrylate and vinyl chloroacetate, a bio-based elastomer with superior oil resistance compared to commercially available acrylate rubber has been developed. researchgate.net This highlights the potential of fumarate-based polymers in demanding environments.
In addition to elastomers, DBF and other dialkyl fumarates are used in the formulation of coatings, adhesives, and sealants. github.comkharagpurcollege.ac.in Copolymers of vinyl acetate with this compound are used to create softer compositions for emulsion-based products like adhesives and paints. kharagpurcollege.ac.in The ability of DBF to enhance flexibility and durability makes it a valuable component in these formulations. github.com The development of these high-performance materials is driven by the increasing demand for sustainable and eco-friendly products across various sectors, including construction, automotive, and consumer goods. github.com
Advanced Characterization of DBF-based Polymers
A thorough characterization of this compound-based polymers is essential to understand their structure-property relationships and to ensure their suitability for specific applications. A suite of advanced analytical techniques is employed to investigate their molecular weight, thermal behavior, chemical structure, and mechanical properties.
Molecular Weight Distribution Analysis (e.g., GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czlcms.cz This information is crucial as the molecular weight significantly influences many of the physical properties of a polymer. lcms.cz In GPC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. shimadzu.cz Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel more deeply. shimadzu.cz
The output of a GPC analysis is a chromatogram that shows the distribution of molecular weights within the polymer sample. From this data, various molecular weight averages can be calculated, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). shimadzu.cz The ratio of these two values (Mw/Mn) gives the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. lcms.cz
For example, in the synthesis of poly(dibutyl itaconate-co-butadiene) elastomers, a related bio-based polymer system, GPC analysis was used to determine molecular weights ranging from 236,000 to 392,000 Da. researchgate.net Similarly, for poly(diethyl fumarate-co-methoxyethyl acrylate-co-vinyl chloroacetate) elastomers, GPC revealed number-average molecular weights in the range of 46,000 to 384,000 g/mol . researchgate.net The choice of solvent (mobile phase) for GPC analysis is critical and depends on the polarity of the polymer being analyzed. Common solvents for synthetic polymers include tetrahydrofuran (B95107) (THF) and N,N-Dimethylformamide (DMF). shimadzu.czpolyanalytik.com
The table below shows typical molecular weight data that can be obtained from GPC analysis for different polymer samples:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 6,520 | 17,560 | 2.7 |
| Polymer B | 21,720 | 88,480 | 4.1 |
| Polymer C | 67,980 | 243,120 | 3.6 |
| Polymer D | 128,360 | 459,990 | 3.6 |
This table is illustrative and based on data for pectin (B1162225) samples, demonstrating the type of information obtained from GPC analysis. lcms.cz
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of DBF-based polymers. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. eag.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). labmanager.com The Tg is a particularly important parameter for polymers as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. core.ac.uk For instance, in studies of poly(diethyl fumarate-co-methoxyethyl acrylate-co-vinyl chloroacetate), DSC was used to determine that the Tg could be adjusted from -36.1 to -14.8 °C by varying the comonomer ratio. researchgate.net In another example, semi-biobased poly(this compound-co-butadiene)s were found to have Tg values in the range of -73 to -58 °C. acs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eag.com TGA provides information about the thermal stability and decomposition profile of a polymer. core.ac.uk It can be used to determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual char at the end of the analysis. core.ac.uk This information is critical for understanding the upper service temperature of a material and its behavior in fire. For example, TGA of poly(propylene fumarate)/poly(propylene fumarate)-diacrylate networks showed that they were stable up to temperatures around 270-288 °C, depending on the composition. researchgate.net
The table below illustrates the kind of data obtained from TGA for a polyester/cotton blend, showing the decomposition stages:
| Stage | Onset Temperature (°C) | Mass Loss (%) |
| Cellulose (B213188) Decomposition (in O2) | 263.5 | 44.6 |
| Polyester Decomposition (in O2) | >356.8 | 30.8 |
| Cellulose Decomposition (in N2) | 311.1 | 39.3 |
| Polyester Decomposition (in N2) | >375.3 | 36.3 |
This table is illustrative and based on data for a polyester/cotton blend. ugent.be
Spectroscopic Characterization (e.g., NMR, FTIR)
Spectroscopic techniques are powerful tools for elucidating the chemical structure of DBF-based polymers. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the successful synthesis of the desired polymer structure and to determine the composition of copolymers. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a polymer. researchgate.net By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of chemical bonds can be identified. In the context of DBF polymers, FTIR can be used to verify the incorporation of the fumarate monomer into the polymer chain and to monitor the disappearance of the C=C double bond during polymerization or crosslinking. acs.org For instance, the microscopic structures of poly(this compound-co-butadiene)s were verified by FTIR analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within a molecule. kbtu.edu.kz NMR is used to determine the composition of copolymers, the stereochemistry (tacticity) of the polymer chain, and to identify any side reactions or isomerization that may have occurred during polymerization. kbtu.edu.kzmdpi.com For example, ¹H NMR has been used to confirm the successful synthesis of poly(butylene fumarate) and to show that isomerization to the maleate form did not occur. mdpi.com It has also been used to determine the reactivity ratios of comonomers in poly(this compound-co-butadiene)s. acs.org The stereochemical configuration of poly(dialkyl fumarate)s has been studied using ¹³C NMR, which revealed that the propagation proceeds with a preference for meso addition. kbtu.edu.kz
Dynamic Mechanical Analysis (DMA) of Polymer Composites
Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials as a function of temperature, time, and frequency. researchgate.net In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured. ijaem.net This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response (energy dissipation). ijaem.net The ratio of the loss modulus to the storage modulus gives the damping factor, or tan δ. acs.org
DMA is particularly useful for characterizing polymer composites, as it provides insights into the polymer-filler interactions and the effect of reinforcement on the mechanical properties. mdpi.com The glass transition temperature (Tg) can be identified as the peak in the tan δ curve, which corresponds to the temperature at which the material exhibits maximum damping. acs.org
For composites based on DBF polymers, DMA can be used to evaluate the effectiveness of reinforcing fillers, such as silica in PDBFB elastomers. acs.org The storage modulus of the composite in the rubbery plateau region, above the Tg, is related to the crosslink density. DMA curves for PDBFB/silica and SBR/silica nanocomposites have been used to compare their dynamic mechanical properties. acs.org The technique can also reveal information about the interfacial interactions between the polymer matrix and the filler particles. mdpi.com Strong interactions can lead to a reduction in the peak value of tan δ. mdpi.com
The table below illustrates typical data obtained from DMA:
| Material | Storage Modulus (E') at 30°C (MPa) | Loss Modulus (E'') at 30°C (MPa) | Tan δ at Tg | Tg (°C) |
| Neat Polymer | 1500 | 50 | 0.8 | 65 |
| Polymer Composite | 2500 | 70 | 0.6 | 70 |
This table is illustrative and provides a general example of DMA data.
Biological and Biomedical Research on Dibutyl Fumarate
Immunomodulatory Research
Dibutyl fumarate (B1241708) (DBF) has been a subject of investigation for its potential to modulate the immune system. smolecule.com Research suggests that it possesses immunomodulatory properties that can influence immune responses. smolecule.com
Studies have shown that dibutyl fumarate can enhance contact hypersensitivity responses. jst.go.jp In experiments involving mice, epicutaneous sensitization with an allergen in the presence of DBF resulted in an enhanced contact hypersensitivity response. jst.go.jpnih.gov This suggests that DBF can act as an adjuvant, augmenting the sensitization process.
Regarding cytokine production, research indicates that DBF can influence the release of these signaling molecules. In studies with draining lymph node cells, the presence of DBF led to increased production of certain cytokines. jst.go.jpnih.govresearchgate.net Specifically, the production of interferon-gamma (IFN-γ) was noted to be significant. jst.go.jp However, its effect on interleukin-4 (IL-4) production was less potent compared to other related compounds like dibutyl phthalate (B1215562) (DBP) and dibutyl maleate (B1232345) (DBM). jst.go.jp The observed order of cytokine production for both IL-4 and IFN-γ was DBP > DBM > DBF. jst.go.jp
| Cytokine | Effect of this compound | Reference |
| Interferon-gamma (IFN-γ) | Increased production | jst.go.jp |
| Interleukin-4 (IL-4) | Enhanced production, but less potent than DBP and DBM | jst.go.jp |
A key mechanism underlying the immunomodulatory effects of this compound involves the trafficking of dendritic cells (DCs). jst.go.jp Dendritic cells are crucial for initiating immune responses. Research has demonstrated that DBF facilitates the movement of antigen-presenting CD11c+ dendritic cells from the skin to the draining lymph nodes. jst.go.jpresearchgate.netjst.go.jp This increased trafficking of DCs to the lymph nodes enhances the immune response. jst.go.jp In studies comparing DBF to other compounds, the increase in DC trafficking was observed in the order of DBP > DBM > DBF. jst.go.jp
This compound is a fumaric acid ester, and its immunomodulatory properties are often compared to other esters, most notably dimethyl fumarate (DMF). DMF is an approved oral therapy for autoimmune conditions like multiple sclerosis and psoriasis. nih.govnih.govwikipedia.org
The immunomodulatory mechanisms of DMF are believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govfrontiersin.orgnih.gov Activation of Nrf2 by DMF leads to the expression of antioxidant genes, providing cytoprotective effects. nih.govoup.commdpi.com DMF has been shown to shift the T helper (Th) cell cytokine profile from a pro-inflammatory (Th1, Th17) to an anti-inflammatory (Th2) state. europa.eueuropa.eu It reduces the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-2, and IL-17, while promoting the production of anti-inflammatory cytokines like IL-4 and IL-5. frontiersin.orgnih.gov
While the exact mechanisms of DBF are not as extensively studied as DMF, it is suggested that it may influence similar cellular signaling pathways. However, the potency of their effects can differ. For instance, in the context of enhancing contact hypersensitivity, while DBF shows an effect, it is less potent than its isomer dibutyl maleate (DBM) and dibutyl phthalate (DBP). jst.go.jp
| Feature | This compound (DBF) | Dimethyl Fumarate (DMF) | Reference |
| Primary Mechanism | Enhances DC trafficking, influences cytokine production | Activates Nrf2 pathway, inhibits NF-κB pathway | jst.go.jpnih.govfrontiersin.orgnih.gov |
| Effect on Cytokines | Increases IFN-γ; less potent effect on IL-4 | Decreases pro-inflammatory (IFN-γ, TNF-α, IL-17), increases anti-inflammatory (IL-4, IL-5) | jst.go.jpfrontiersin.orgnih.gov |
| Clinical Use | Not established for therapeutic use | Approved for multiple sclerosis and psoriasis | nih.govnih.govwikipedia.org |
Preclinical Studies in Disease Models
This compound is being explored in various preclinical animal models to investigate its potential therapeutic effects. smolecule.com
Research has extended to exploring DBF in animal models of neurological diseases such as multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). smolecule.com These studies aim to determine its impact on disease progression and symptom management. smolecule.com
The related compound, dimethyl fumarate (DMF), has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, where it reduces spinal cord inflammation and demyelination. chemicalbook.infrontiersin.orgijbcp.com DMF's neuroprotective effects are attributed to its ability to activate the Nrf2 antioxidant pathway. europa.euijbcp.com Studies have shown that DMF can reduce the clinical severity of EAE. nih.govnih.gov While specific preclinical data on DBF in EAE models is less prevalent, the known immunomodulatory properties of fumarate esters provide a rationale for its investigation. smolecule.com
In the context of ALS, while there are no published preclinical studies specifically on DBF, DMF has been assessed. myname5doddie.co.uk A clinical trial of DMF in ALS patients found it to be safe but did not show a significant improvement in the primary endpoint. nih.gov However, it did show a non-significant trend in reducing the decline of the Neurophysiological Index (NI), a biomarker of disease progression. nih.gov The rationale for testing DMF in ALS stems from its ability to enhance regulatory T-cells and suppress pro-inflammatory T-cells. myname5doddie.co.uknih.gov Given the shared fumarate structure, DBF is also considered a compound of interest for similar neurological conditions. smolecule.com
The potential role of this compound in cancer is an emerging area of research, with studies investigating its effects on cell proliferation and migration. smolecule.com
While direct studies on DBF are limited, research on related compounds provides context. Dibutyl phthalate (DBP), which shares a dibutyl structure, has been shown to promote prostate cancer cell proliferation. nih.gov Conversely, dimethyl fumarate (DMF) has demonstrated anti-neoplastic effects in various cancers, including melanoma and lymphoma, by reducing cell viability and proliferation. mdpi.com
The enzyme fumarate hydratase (FH), which is metabolically related to fumarates, has been identified as a tumor suppressor. nih.govnih.gov Loss of FH is linked to certain cancers and leads to an accumulation of fumarate, which can drive tumorigenesis through metabolic reprogramming. cam.ac.uk However, some studies have also suggested an oncogenic role for FH in certain cancers like breast cancer, where its high expression is associated with poor prognosis. nih.gov These complex and sometimes contradictory findings highlight the need for more specific research on how different fumarate esters, including DBF, affect various cancer cell lines and the underlying molecular pathways.
Research in Skin Conditions and Dermatitis Mechanisms
This compound (DBF) has been investigated for its role in skin sensitization and the aggravation of contact dermatitis. jst.go.jp Research indicates that DBF can act as an adjuvant, enhancing allergic responses to other substances.
In studies using mouse models of contact hypersensitivity (CHS) induced by fluorescein (B123965) isothiocyanate (FITC), DBF was shown to enhance the CHS response. jst.go.jpresearchgate.netnih.gov The mechanism behind this enhancement involves the facilitation of dendritic cell (DC) trafficking. jst.go.jpresearchgate.netjst.go.jp Specifically, DBF promotes the movement of FITC-presenting CD11c+ dendritic cells from the skin to the draining lymph nodes. jst.go.jpresearchgate.netncats.io This increased trafficking of antigen-presenting cells to the lymph nodes leads to a heightened immune response. researchgate.net
Furthermore, DBF has been shown to increase the production of cytokines in the draining lymph nodes, which contributes to the aggravation of contact dermatitis. jst.go.jpresearchgate.netjst.go.jp While DBF enhances the immune response, its effect on cytokine production (specifically Interleukin-4 and Interferon-gamma) is less potent than that of dibutyl phthalate (DBP) and dibutyl maleate (DBM).
It is important to note that while cases of contact dermatitis have been linked to related compounds like dimethyl fumarate (DMF) and DBM in consumer and industrial products, there have been no direct reports of dermatitis caused by DBF itself. jst.go.jpresearchgate.net
Table 1: Summary of Research Findings on this compound and Dermatitis
| Aspect Investigated | Model/System Used | Key Findings | Citation |
| Adjuvant Effect | Fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) in BALB/c mice | Enhanced the FITC-specific CHS response. | jst.go.jpresearchgate.net |
| Dendritic Cell Trafficking | BALB/c mice treated with FITC and DBF | Facilitated the trafficking of FITC-presenting CD11c+ dendritic cells from the skin to draining lymph nodes. | jst.go.jpresearchgate.netncats.io |
| Cytokine Production | Draining lymph nodes of BALB/c mice | Increased cytokine production in draining lymph nodes. | jst.go.jpresearchgate.net |
| Comparative Potency | Comparison with DBP and DBM | Less potent in promoting IL-4 and IFN-γ production than dibutyl phthalate (DBP) and dibutyl maleate (DBM). |
Cellular and Molecular Mechanisms
Investigation of Cellular Signaling Pathways (e.g., Nrf2 Pathway)
The precise molecular mechanisms of this compound are not fully elucidated, but research suggests it may influence cellular signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. mdpi.com
Much of the understanding of the potential effects of this compound on signaling pathways is extrapolated from research on its related compound, dimethyl fumarate (DMF). DMF is a known activator of the Nrf2 pathway. mdpi.comnih.gov The activation mechanism involves the modification of cysteine residues on Keap1, the inhibitor of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex and subsequent activation of Nrf2. mdpi.comnih.gov This activation of Nrf2 by DMF has been shown to upregulate antioxidant proteins and detoxification enzymes. researchgate.net
While direct evidence for this compound is limited, its structural similarity to DMF suggests it may have similar effects on the Nrf2 pathway. Additionally, fumarates, in general, are known to be thiol-reactive electrophilic agents that can directly activate the Nrf2 pathway to mitigate cellular oxidative stress. frontiersin.org Other signaling pathways, such as the NF-κB and STAT3 pathways, have been shown to be inhibited by DMF in certain cancer cells, leading to apoptosis. iiarjournals.org Fumarate has also been shown to activate the IL-6/JAK/STAT3 pathway in some cancer cells. researchgate.net
Interaction with Biological Macromolecules
The interaction of this compound with biological macromolecules is an area of ongoing research. It is understood that as an ester, this compound can be hydrolyzed back to fumaric acid and butanol. The reactivity of its unsaturated double bond allows it to participate in various chemical reactions.
Research on related compounds provides some insight into potential interactions. For example, fumarate, the metabolic product of this compound, has been shown to interact with and inhibit certain enzymes. Specifically, locally generated fumarate can inhibit the activity of KDM2B histone demethylase, which plays a role in DNA repair. nih.gov This inhibition leads to an increase in the dimethylation of histone H3 Lys 36, which in turn enhances the accumulation of DNA-protein kinase at DNA double-strand break regions, facilitating non-homologous end-joining DNA repair. nih.gov
Drugs can interact with DNA through both covalent and non-covalent binding. scfbio-iitd.res.in Covalent binding is typically irreversible and can lead to the inhibition of DNA processes, while non-covalent interactions are reversible. scfbio-iitd.res.in The specific nature of this compound's interaction with DNA and other macromolecules like proteins requires further investigation.
Oxidative Stress Modulation
This compound is believed to play a role in modulating oxidative stress, largely through the activation of the Nrf2 pathway. The Nrf2 pathway is a primary regulator of the antioxidant response, protecting cells from oxidative damage. mdpi.com
The actions of the related compound, dimethyl fumarate (DMF), provide a model for how this compound might function. DMF is a known activator of the Nrf2 pathway, which helps to mitigate cellular oxidative stress. frontiersin.org This activation leads to the upregulation of antioxidant enzymes. mdpi.com Studies have shown that DMF can reduce oxidative stress in various cell types. frontiersin.orgresearchgate.netnih.gov For instance, in human retinal endothelial cells, DMF activates the Nrf2 pathway, leading to increased levels of the antioxidant enzyme HO-1 and a decrease in intracellular reactive oxygen species (ROS). mdpi.com
The activation of the Nrf2 pathway by fumarates can be a result of an initial depletion of reduced glutathione (B108866) (GSH), which in turn triggers the antioxidant response. researchgate.net This suggests that the modulation of oxidative stress by this compound may involve a complex interplay of initial pro-oxidant effects leading to a subsequent and more robust antioxidant defense.
Biocompatibility and Biodegradation in Biological Systems
In vitro Biodegradation Pathways
The in vitro biodegradation of this compound and related compounds has been a subject of study to understand their environmental fate and potential for bioremediation. As an ester, this compound can undergo hydrolysis to its constituent parts, fumaric acid and butanol.
Studies on the biodegradation of the structurally similar dibutyl maleate (DBM) have shown that it can be readily biodegraded in aerobic sludge. researchgate.net Research involving the bacterium Rhodococcus rhodocrous demonstrated the biodegradation of DBM with a half-life of 8.9 days. researchgate.net
The biodegradation pathways of related phthalate esters, such as dibutyl phthalate (DBP), have also been investigated and may offer insights. The degradation of DBP often involves hydrolysis to monobutyl phthalate (MBP) and then to phthalic acid (PA). mdpi.com Fungal species like Aspergillus flavus have been shown to mineralize DBP, using it as a carbon source. mdpi.comresearchgate.net The degradation process can involve the production of various intermediate metabolites. mdpi.com In some fungal degradation pathways of DBP, simple esters of fumarate have been detected in trace amounts as intermediate metabolites. researchgate.net Specifically, Fusarium culmorum has been shown to metabolize DBP to malic and fumaric acids, which can then be transformed into carbon dioxide and water. nih.govsemanticscholar.org
Metabolite Analysis in Biological Media
The metabolic fate of this compound in biological systems is primarily dictated by its chemical structure as a dialkyl ester. The principal metabolic pathway is enzymatic hydrolysis of its two ester bonds. This process is analogous to the metabolism of other structurally related diesters, such as dibutyl phthalate (DBP), which is known to be rapidly hydrolyzed by nonspecific esterases present in the gastrointestinal tract and other tissues. atamanchemicals.comepa.gov
Upon administration, this compound is expected to undergo a sequential hydrolysis. The first hydrolysis step yields one molecule of n-butanol and an intermediate metabolite, monobutyl fumarate . Subsequent hydrolysis of the remaining ester linkage in monobutyl fumarate releases a second molecule of n-butanol and fumaric acid .
Research on analogous compounds supports this pathway. For instance, studies on DBP in the fish species Ctenopharyngodon idellus showed that it is rapidly metabolized in blood serum, intestine, and hepato-pancreas, with the primary metabolite being the monoester form (monobutyl phthalate). academicjournals.org This monoester can then be conjugated with glucuronic acid for excretion. academicjournals.org While direct studies quantifying this compound metabolites in various biological media like blood or urine are limited, the fundamental biochemical reactions are well-established. Fumaric acid, a key product of this hydrolysis, is a natural constituent of the citric acid (TCA) cycle, a central pathway in cellular energy production. frontiersin.org This suggests that once formed, it can be readily integrated into normal cellular metabolism.
The expected metabolic products of this compound are summarized in the table below.
Table 1: Expected Metabolites of this compound in Biological Media
| Metabolite Stage | Compound Name | Chemical Formula | Metabolic Origin |
|---|---|---|---|
| Primary | Monobutyl fumarate | C₈H₁₂O₄ | First hydrolysis of this compound |
| Primary | n-Butanol | C₄H₁₀O | First and second hydrolysis steps |
Assessment of Biological Degradation Products
The biological degradation of this compound, particularly by microorganisms, is a key aspect of its environmental fate. The process mirrors its metabolic breakdown in higher organisms, relying on the enzymatic cleavage of its ester bonds.
Studies investigating the biodegradability of various diesters have provided insight into the fate of this compound. Research using the soil bacterium Rhodococcus rhodocrous demonstrated that the stereochemistry of the molecule is crucial for its degradation rate. mcgill.ca In these experiments, fumarates (which have their ester groups in a trans position) were found to be significantly more susceptible to biodegradation than maleates (the cis isomer), which showed little to no degradation. mcgill.ca This suggests that the spatial arrangement of the ester groups in this compound allows for better access by microbial esterase enzymes compared to its maleate counterpart. However, the degradation of fumarates was observed to be somewhat slower than that of succinates, their saturated analogues. mcgill.ca
The primary products of this biodegradation are the same as its metabolic products: n-butanol and fumaric acid . Microorganisms can then utilize these smaller, simpler molecules as carbon and energy sources. researchgate.net For example, fumaric acid is a common intermediate in the Krebs cycle and can be readily metabolized further. nih.govsemanticscholar.org Studies on the degradation of the related compound dibutyl phthalate (DBP) by various fungi, such as Fusarium culmorum and Pleurotus ostreatus, have identified fumaric acid and malic acid as downstream degradation products, which eventually enter the Krebs cycle. researchgate.netsemanticscholar.org This reinforces the concept that the fumarate structure is a gateway to central metabolic pathways for microorganisms.
Importantly, research indicates that diesters with straight-chain alcohols, like the n-butanol in this compound, are biodegraded without the accumulation of stable, and potentially more toxic, intermediate metabolites. mcgill.ca
The findings from key biodegradation studies are summarized in the table below.
Table 2: Summary of Biological Degradation Findings for this compound and Related Compounds
| Compound | Microorganism | Key Findings & Degradation Products | Reference |
|---|---|---|---|
| This compound | Rhodococcus rhodocrous | Degraded more slowly than succinates but much more quickly than maleates. | mcgill.ca |
| Dibutyl phthalate | Fusarium culmorum | Degraded to fumaric and malic acids, which can enter the Krebs cycle. | nih.govsemanticscholar.org |
| Dibutyl phthalate | Pleurotus ostreatus | Metabolized to products including benzene (B151609) and acetyl acetate (B1210297), or fumaric and malic acids. | researchgate.net |
Environmental Fate and Ecotoxicological Research
Environmental Distribution and Persistence
The distribution and persistence of dibutyl fumarate (B1241708) in the environment are influenced by its interactions with water, sunlight, and environmental solids like soil and sediment. While specific ecotoxicological data are noted as limited, its behavior can be inferred from its chemical properties and studies on related compounds. The compound is recognized as being very toxic to aquatic life with long-lasting effects. chemservice.comnih.gov
In aqueous environments, dibutyl fumarate is susceptible to hydrolysis. This chemical reaction involves the cleavage of its ester bonds in the presence of water, which can be catalyzed by either acids or bases. smolecule.com The process results in the breakdown of the parent compound into its constituent molecules: fumaric acid and n-butanol. smolecule.com
The reaction can be summarized as: this compound + 2 H₂O → Fumaric Acid + 2 Butanol
Fumaric acid itself is a naturally occurring compound and an intermediate in the citric acid cycle. nih.gov It is subject to further degradation by both aerobic and anaerobic microorganisms. nih.gov Butanol is also readily biodegradable.
Table 1: Hydrolysis of this compound
| Reactant | Conditions | Primary Degradation Products |
|---|
Photodegradation involves the breakdown of chemical compounds by light energy. While specific studies detailing the comprehensive photodegradation pathways of this compound are not extensively documented in the provided results, general principles of photochemistry for organic esters can be applied. Such reactions can include oxidation, isomerization, and cleavage of chemical bonds. veeprho.com
Research on the photodegradation of the structurally related compound, dibutyl phthalate (B1215562) (DBP), in the presence of ferric ions has shown the opening of the benzene (B151609) ring to produce fumaric acid. nih.gov Although DBP has a different core structure (phthalic acid vs. fumaric acid), this finding suggests that under certain photo-oxidative conditions, similar degradation intermediates might be formed. The primary modes of photodecomposition for complex organic molecules can involve various reactions such as oxidation, hydrolysis, and rearrangement. veeprho.com
The mobility and distribution of this compound in the environment are significantly affected by adsorption and desorption processes in soil and sediment. researchgate.netjournalirjpac.com These processes control the concentration of the chemical in the liquid phase and thus its bioavailability and potential for transport. wur.nl The behavior of a chemical in soil depends on its own physicochemical properties as well as those of the soil, such as organic matter content, clay content, and pH. researchgate.net
While specific adsorption coefficients for this compound are not detailed in the search results, diesters used as plasticizers can leach from materials and adsorb to environmental solids. bac-lac.gc.ca The persistence of such compounds can be influenced by the strength of this adsorption; strong adsorption can decrease mobility and degradation rates, while weaker interactions may allow for greater transport and bioavailability. wur.nl Desorption studies on other organic chemicals have shown that residues aged in soil can be significantly more resistant to desorption than freshly added chemicals, a factor that could increase their long-term persistence. wur.nl
Biodegradation in Environmental Systems
Biodegradation is a critical pathway for the environmental breakdown of organic compounds like this compound. This process is mediated by microorganisms that utilize the chemical as a source of carbon and energy. encyclopedia.pub
Microbial degradation of diesters like this compound has been observed in various studies. Fungi, in particular, have demonstrated the ability to break down these compounds. For instance, species of the genus Fusarium are known to degrade various phthalates, which are structurally related to fumarates. nih.gov Research on Fusarium culmorum has shown its capability to metabolize dibutyl phthalate (DBP) into intermediates such as malic acid and fumaric acid, which can then be further broken down into carbon dioxide and water. nih.gov This suggests that the fumarate moiety of this compound is a part of a common metabolic pathway. Studies have confirmed that high concentrations of DBP (up to 2,000 mg/L) did not inhibit the growth of F. culmorum and F. oxysporum, indicating their robustness in contaminated environments. nih.gov
Anaerobic degradation is another significant environmental process, particularly in settings devoid of oxygen like deep sediments and certain groundwater environments. karger.com A key mechanism for the anaerobic breakdown of some organic compounds is "fumarate addition." karger.comresearchgate.netmdpi.com In this process, the hydrocarbon is activated by being enzymatically added to a molecule of fumarate, forming a substituted succinate (B1194679). researchgate.net While this mechanism is well-documented for alkanes and aromatic hydrocarbons, it highlights the central role of fumarate in anaerobic metabolism. researchgate.netmdpi.com The detection of alkylsuccinates in contaminated sites provides strong evidence of in-situ anaerobic biodegradation. researchgate.net
Table 2: Microbial Degradation Research Findings
| Microorganism / System | Compound Studied | Key Findings & Degradation Products | Citation |
|---|---|---|---|
| Fusarium culmorum | Dibutyl Phthalate (DBP) | Metabolized DBP to malic acid and fumaric acid. | nih.gov |
| Fusarium oxysporum | Dibutyl Phthalate (DBP) | Showed significant esterase production during DBP degradation. | nih.gov |
The biodegradation of this compound is initiated by enzymatic action. The primary enzymes involved in the breakdown of ester-containing compounds are esterases. nih.govmdpi.com These enzymes catalyze the hydrolysis of the ester bonds, releasing the alcohol (butanol) and the dicarboxylic acid (fumaric acid). mdpi.com
Studies on the degradation of DBP by Fusarium species have shown a direct correlation between high degradation efficiency and enhanced esterase activity. nih.gov The initial step is the hydrolysis of DBP to monobutyl phthalate and then to phthalic acid, a process driven by esterases. mdpi.com A similar enzymatic pathway is expected for this compound, where esterases would first hydrolyze it to monobutyl fumarate and subsequently to fumaric acid. Other enzymes, such as oxygenases, may also play a role in the further breakdown of the degradation products. csic.es The entire process involves several stages: biodeterioration (surface degradation), biofragmentation (breaking into smaller pieces), assimilation by microbes, and finally, mineralization into inorganic products like CO2 and H2O. csic.es
Ecotoxicological Impact Assessment
Toxicity to Aquatic Organisms
This compound is classified as very toxic to aquatic life, with long-lasting effects. apolloscientific.co.ukaxxonoil.com This classification is supported by acute toxicity data for fish. A 96-hour study on the fathead minnow (Pimephales promelas) determined a median lethal concentration (LC50) of 0.63 mg/L, indicating high toxicity. rsc.org
The high toxicity classification (H400 - Very toxic to aquatic life; H410 - Very toxic to aquatic life with long lasting effects) suggests that despite some conflicting reports, the compound poses a significant risk to aquatic ecosystems. apolloscientific.co.ukaxxonoil.com
Table 2: Aquatic Toxicity Data for this compound and Related Compounds
| Compound | Species | Endpoint | Value (mg/L) | Exposure Time |
| This compound | Pimephales promelas (Fathead Minnow) | LC50 | 0.63 | 96 hours |
| This compound (in a mixture) | Daphnia magna (Water Flea) | EC50 | >100 | 48 hours |
| Dimethyl fumarate (analog) | Daphnia magna (Water Flea) | EC50 | 1.2 | 48 hours |
| Dimethyl fumarate (analog) | Algae | NOEC | 0.037 | - |
| Dibutyl phthalate (analog) | Daphnia magna (Water Flea) | IC50 | 14.86 | 48 hours |
Data sourced from multiple studies. rsc.orgpure-bike.co.ukmotorexoil.com.ausigmaaldrich.comjpmsonline.com
Impact on Terrestrial Ecosystems
Specific research on the direct toxicological impact of this compound on terrestrial organisms such as earthworms, soil microorganisms, or plants is not widely available in the reviewed literature. However, its environmental behavior provides some indication of its potential impact. This compound is characterized as having low mobility in soil, with a reported soil organic carbon-water (B12546825) partitioning coefficient (KOC) of 126.2. apolloscientific.co.uk This suggests that if released into the terrestrial environment, it would have a tendency to remain in the soil matrix rather than leaching into groundwater.
Studies on analogous compounds like dibutyl phthalate (DBP) indicate potential risks. DBP has been shown to be a priority pollutant that can negatively affect soil microbiomes and exhibit toxicity towards plants, such as pakchoi, by inhibiting growth and reducing emergence rates. researchgate.net Given the structural similarities, these findings suggest that this compound could also potentially disrupt soil microbial communities and impact plant health, although direct studies are required for confirmation.
Bioaccumulation Potential
The potential for this compound to bioaccumulate in organisms is considered to be medium. This assessment is based on its octanol-water partition coefficient (LogKow), a key indicator of a substance's hydrophobicity and tendency to accumulate in the fatty tissues of organisms.
Table 3: Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation |
| LogKow | 4.16 | Medium potential for bioaccumulation |
| Bioconcentration Factor (BCF) | Data not available | An experimental BCF is needed for a definitive assessment |
Data sourced from Apollo Scientific and a study on QSAR predictions. apolloscientific.co.ukrsc.org
Risk Assessment and Environmental Regulations
Regulatory Frameworks for Fumarate Esters (e.g., EU Directives for DMF)
While specific regulations targeting this compound are not prominent, the regulatory framework for other fumarate esters, particularly dimethyl fumarate (DMF), provides a significant precedent for how these compounds are managed within the European Union when a risk to health or the environment is identified.
Dimethyl fumarate (DMF) came under strict regulatory scrutiny due to its use as an anti-mould agent (biocide) in consumer products like furniture and footwear, where it caused severe allergic reactions. pure-bike.co.uk This led to a series of EU-wide regulatory actions under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.
The key regulatory milestones for DMF include:
Commission Decision 2009/251/EC: This was an emergency measure that temporarily banned the placing on the market of consumer products containing DMF. It required Member States to ensure that any product containing DMF was withdrawn from the market. pure-bike.co.uk
Regulation (EU) No 412/2012: This regulation made the ban on DMF permanent by adding it to Annex XVII of the REACH Regulation. This restriction is legally binding across the EU and establishes clear limits. pure-bike.co.uk
Under this framework, articles or any parts thereof containing DMF in a concentration greater than 0.1 mg/kg are not to be placed on the market. pure-bike.co.uknovol.com This regulation demonstrates that esters of fumaric acid are subject to stringent control under REACH if they are found to pose an unacceptable risk. Although the primary driver for regulating DMF was its potent skin-sensitizing properties in humans, the framework itself is designed to address broader environmental and health risks, serving as a model for how other fumarates, including this compound, could be regulated if found to be persistent, bioaccumulative, and toxic (PBT) or to pose other significant hazards. pure-bike.co.ukuseforesight.io
Exposure Assessment and Environmental Monitoring
The assessment of this compound's presence in the environment and the extent of human exposure is an area of ongoing research. Monitoring studies have begun to identify its prevalence in indoor environments and have confirmed its uptake in humans.
Detailed research findings have identified this compound in indoor dust, a significant medium for human exposure to various environmental contaminants. A study analyzing non-phthalate plasticizers in house dust from five regions—two in China, one in Vietnam, one in Australia, and one in the United States—found detectable levels of this compound. nih.govacs.org In this research, due to analytical limitations where they coeluted, this compound (DBF) was measured and reported as a combined concentration with its isomer, dibutyl maleate (B1232345) (DBM). nih.govacs.orgresearchgate.net The median concentrations of the combined DBM/DBF in house dust varied across the different geographical locations, indicating spatial differences in exposure levels. nih.gov
The detection and quantification of this compound in complex environmental matrices, such as dust and biological samples, often require sophisticated analytical techniques. Methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed for their sensitivity and specificity in identifying and measuring trace levels of these compounds. nih.govacs.orgnih.govresearchgate.net
Human biomonitoring studies have provided direct evidence of exposure to this compound. In a prospective nested case-control study on gestational diabetes mellitus, this compound was detected in over 70% of maternal serum samples collected during early pregnancy. nih.govresearchgate.netfigshare.com This study identified this compound as one of the key contaminants of emerging concern (CECs) that contributed significantly to the joint effect associated with a higher risk of the health outcome studied. nih.govresearchgate.netfigshare.com The presence of this compound in both maternal and cord serum samples confirms its ability to cross the placental barrier. nih.gov
Table 1: Combined Concentration of this compound (DBF) and Dibutyl Maleate (DBM) in House Dust from Various Regions
| Geographic Location | Median Concentration (µg/g) | Detection Frequency (%) |
| Tianjin, China | 0.038 | 91 |
| Guangzhou, China | 0.015 | 96 |
| Hanoi, Vietnam | 0.007 | 78 |
| Adelaide, Australia | 0.005 | 74 |
| Carbondale, U.S. | 0.006 | 80 |
Data sourced from a 2023 study on non-phthalate plasticizers in house dust. Concentrations were determined together as DBM/DBF due to coelution during analysis. nih.govresearchgate.net
Development of Environmentally Benign Alternatives and Practices
In response to growing environmental and health concerns associated with traditional plasticizers like certain phthalates, research has focused on developing safer and more sustainable alternatives. This compound itself is part of a class of compounds being explored as greener substitutes. github.combisleyinternational.com Furthermore, advancements in green chemistry and the use of bio-based feedstocks are paving the way for more sustainable manufacturing practices.
Environmentally Benign Alternatives
A variety of non-phthalate plasticizers are being investigated and used as alternatives, many of which are derived from bio-based sources. These alternatives are often selected for their lower toxicity and better biodegradability profiles. Some of these compounds are already in use in sensitive applications such as food packaging, medical devices, and children's toys. jinhetec.commdpi.comrsc.org
Key alternatives include:
Citrate (B86180) Esters: Acetyl tributyl citrate (ATBC) is a well-established, non-toxic, and biodegradable plasticizer. jinhetec.comspecialchem.comatamankimya.com It is approved for use in food contact materials and is also utilized in cosmetics and pharmaceutical coatings. atamankimya.comchemicalbook.com
Succinate Esters: Dialkyl succinates, such as dibutyl succinate (DBS), are recognized as effective and biodegradable plasticizers. ontosight.ainih.gov Studies have shown that succinate-based plasticizers can offer plasticizing efficiency comparable or superior to traditional phthalates while having a higher rate of biodegradation. nih.gov
Adipate (B1204190) and Sebacate (B1225510) Esters: Compounds like di-n-butyl adipate and dibutyl sebacate (DBS) are also considered promising green plasticizers for PVC, with properties that can rival those of DEHP (di(2-ethylhexyl) phthalate) without the associated toxicity concerns. nih.govnih.gov
Table 2: Selected Environmentally Benign Plasticizer Alternatives
| Alternative Compound | Common Abbreviation | Key Properties/Applications |
| Acetyl Tributyl Citrate | ATBC | Biodegradable, low toxicity, used in food packaging, cosmetics, and pharmaceuticals. specialchem.comatamankimya.comwikipedia.org |
| Dibutyl Succinate | DBS | Biodegradable, good low-temperature properties, used as a plasticizer and lubricant. ontosight.ainih.gov |
| Dibutyl Sebacate | DBS | Bio-based, effective in lowering the glass transition temperature of polymers. nih.govresearchgate.net |
Sustainable Practices
The shift towards sustainability also involves improving the production processes of chemicals like this compound. Key developments include the adoption of green chemistry principles and the use of renewable raw materials.
Bio-based Feedstocks: There is a significant trend towards producing fumaric acid, the precursor to this compound, from renewable resources through the fermentation of biomass. sci-hub.se This bio-based approach reduces the reliance on fossil fuels. Sustainable routes have also been developed to produce this compound and related compounds from other bio-based platform chemicals like malic acid and erythritol. dicp.ac.cn
Enzymatic Synthesis: Traditional chemical synthesis often requires high temperatures and harsh catalysts. Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CAL-B), presents a greener alternative. sci-hub.se This method allows for the synthesis of fumarate polyesters under mild conditions, avoiding unwanted side reactions like isomerization and yielding linear polymers with high functionality. sci-hub.sewur.nl This biocatalytic route is considered an environmentally friendly process that aligns with the principles of green chemistry. wur.nl
Analytical Chemistry Methodologies for Dibutyl Fumarate Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. For dibutyl fumarate (B1241708), various chromatographic methods are utilized depending on the analytical goal.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com When coupled with mass spectrometry (MS), it becomes an invaluable tool for both identifying compounds and assessing sample purity. birchbiotech.com In a GC-MS system, the gas chromatograph separates individual components of a sample, which are then ionized and fragmented by the mass spectrometer. birchbiotech.com The resulting mass spectrum serves as a unique "fingerprint" for a molecule, allowing for definitive identification. birchbiotech.com
This method is commonly used for the analysis of phthalates and related plasticizers, providing high sensitivity and selectivity. nih.govgcms.cz For dibutyl fumarate, GC-MS analysis can confirm its identity by matching its fragmentation pattern with reference spectra. nih.gov The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com
Experimental GC-MS data for this compound reveals characteristic mass-to-charge ratio (m/z) peaks that are used for its identification. nih.gov
Table 1: Characteristic GC-MS Fragmentation Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment |
|---|---|---|
| 117 | 99.99 | [C₅H₉O₃]⁺ |
| 173 | 92.60 | [C₈H₁₃O₄]⁺ |
| 55 | 89.50 | [C₄H₇]⁺ |
| 56 | 77.40 | [C₄H₈]⁺ |
| 99 | 54.80 | [C₅H₇O₂]⁺ |
Data sourced from MassBank of North America (MoNA). nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally sensitive compounds. govst.edu It is routinely used for determining the concentration of active ingredients and related substances in various samples. govst.eduresearchgate.net A reversed-phase (RP-HPLC) method is commonly employed, where the separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. govst.edusielc.com
For the quantitative analysis of this compound and its isomers like dibutyl maleate (B1232345), RP-HPLC methods have been developed. sielc.com These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, sometimes with an acid modifier like phosphoric acid. govst.edusielc.com Detection is often performed using a UV-Visible detector at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm for fumarate esters or 230 nm for related phthalate (B1215562) esters. govst.edujetir.org The method is validated for parameters like linearity, accuracy, and precision to ensure reliable and accurate quantification. researchgate.netresearchgate.net
Table 2: Example HPLC Method Parameters for Related Esters
| Parameter | Condition |
|---|---|
| Compound Class | Fumarate/Phthalate Esters |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV-Visible Spectroscopy (e.g., 210-230 nm) |
| Analysis Type | Quantitative |
Based on typical methods for fumarate and phthalate esters. govst.edusielc.comjetir.org
When this compound is used as a comonomer to produce polymers, such as poly(butyl fumarate), characterization of the resulting polymer's molecular weight and molecular weight distribution is critical. nih.govbisleyinternational.combisley.biz Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for this purpose. wikipedia.orgazom.com
GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgresolvemass.ca The sample is passed through a column packed with porous gel beads; larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. azom.comyoutube.com This size-based separation allows for the determination of key polymer characteristics, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.orgresolvemass.ca This information is crucial for understanding the polymer's physical and mechanical properties. resolvemass.ca The characterization of materials based on poly(butyl fumarate) and related poly(dialkyl fumarates) relies on this technique to understand their structure-property relationships. nih.govresearchgate.net
Spectroscopic Methods
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural and functional information about a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the molecular structure of organic compounds. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.et Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to definitively establish the connectivity and stereochemistry of molecules like this compound. researchgate.net
For this compound, the ¹H NMR spectrum shows distinct signals for the different types of protons in the molecule (vinylic, methylene, and methyl groups), while the ¹³C NMR spectrum reveals signals for each unique carbon atom (carbonyl, vinylic, and alkyl carbons). nih.govrsc.org This data is fundamental for confirming that the desired compound has been synthesized and is structurally correct. nih.gov
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Spectrum | Atom | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | =CH- | ~6.8 | s |
| -O-CH₂- | ~4.2 | t | |
| -CH₂- | ~1.7 | m | |
| -CH₂- | ~1.4 | m | |
| -CH₃ | ~0.9 | t | |
| ¹³C NMR | C=O | ~165 | - |
| =CH- | ~134 | - | |
| -O-CH₂- | ~65 | - | |
| -CH₂- | ~30 | - | |
| -CH₂- | ~19 | - | |
| -CH₃ | ~13 | - |
Note: Approximate chemical shifts are based on typical values for fumarate esters and publicly available spectral data. Actual values may vary based on solvent and instrument.
Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govbiomedscidirect.com Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). biomedscidirect.com An IR spectrum provides a unique pattern of absorption bands that can be used to confirm the presence of key functional groups. ieeesem.com
In the analysis of this compound, the IR spectrum will prominently feature absorption bands characteristic of its ester and alkene functionalities. nih.gov This includes a strong absorption for the carbonyl (C=O) stretch of the ester group and characteristic absorptions for the C=C double bond and C-O single bonds. nih.govspectrabase.com This technique is also used to characterize polymers made from this compound, confirming the incorporation of the monomer into the polymer backbone. nih.gov
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1725 | C=O stretch | Ester |
| ~1645 | C=C stretch | Alkene |
| ~1290 & 1150 | C-O stretch | Ester |
| ~980 | =C-H bend | trans-Alkene |
Note: Wavenumbers are approximate and based on typical values for fumarate esters. nih.govspectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. For quantifying this compound, the methodology is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The process begins with the selection of an appropriate solvent in which this compound is freely soluble and that does not absorb in the same wavelength region as the analyte. A standard stock solution of DBF is prepared by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent. This stock solution is then used to prepare a series of dilutions with known concentrations.
Each of these standard solutions is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). impactfactor.orgiajps.com Measuring absorbance at λmax provides the highest sensitivity and minimizes errors. For fumaric acid esters like dimethyl fumarate, the λmax is often found around 210 nm. impactfactor.orgresearchgate.net Once the λmax is identified, the absorbance of each standard solution is measured at this specific wavelength.
A calibration curve is then constructed by plotting the measured absorbance values against the corresponding known concentrations of the standard solutions. impactfactor.org This plot should yield a straight line that passes through the origin, demonstrating a linear relationship between absorbance and concentration over a specific range. actascientific.com The linearity of this curve is a critical parameter in method validation. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the same λmax and using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.
Table 1: Example Calibration Data for this compound using UV-Vis Spectroscopy
| Standard Solution Concentration (µg/mL) | Absorbance at λmax (e.g., 212 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Note: This data is illustrative. The actual λmax and absorbance values would need to be determined experimentally.
Other Advanced Analytical Techniques
Beyond routine quantification, a range of advanced analytical techniques are employed to characterize the physical and chemical properties of this compound, particularly concerning its thermal behavior and polymerization characteristics.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. tudelft.nl It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This analysis provides crucial information about thermal transitions, such as melting temperature (Tm), glass transition temperature (Tg), and crystallization events. eag.comresearchgate.net
When analyzing a polymer derived from this compound, a DSC scan would reveal key thermal events. The glass transition temperature appears as a step-like change in the heat flow signal, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The melting of a crystalline polymer is observed as an endothermic peak, where the area under the peak corresponds to the enthalpy of fusion. nih.gov These thermal properties are essential for determining the processing parameters and end-use applications of polymeric materials derived from DBF. eag.com
Table 2: Thermal Events Measurable by Differential Scanning Calorimetry (DSC)
| Thermal Event | Description | Appearance on DSC Thermogram |
|---|---|---|
| Glass Transition (Tg) | Transition from a glassy to a rubbery state | Endothermic baseline shift (step change) |
| Crystallization (Tc) | Process of crystal formation from an amorphous state | Exothermic peak |
| Melting (Tm) | Transition from a solid to a liquid state | Endothermic peak |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials. electrochem.org A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.
For this compound or its polymers, TGA is used to identify the temperature at which degradation begins. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a critical parameter indicating the upper temperature limit for the material's use. nih.gov The thermogram can reveal single or multiple stages of decomposition, providing insights into the degradation mechanism. This information is vital for establishing safe processing temperatures during manufacturing processes like extrusion. nih.gov
Table 3: Illustrative TGA Data for a Polymer Sample
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
|---|---|---|
| 30 - 150 | ~1% | Loss of volatile components (e.g., moisture, residual solvent) |
| 150 - 250 | ~2% | Stable region, minimal weight loss |
| 250 - 400 | ~90% | Major decomposition of the polymer backbone |
| > 400 | ~7% | Residual char |
Electron Spin Resonance (ESR) for Radical Polymerization Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. scielo.org This makes it an invaluable tool for studying the mechanisms of radical polymerization, a common method for polymerizing vinyl monomers like this compound. scite.ai
During the radical polymerization of DBF, ESR spectroscopy can be used to directly observe the propagating radicals in the system. scite.ai The technique provides information on the structure, concentration, and dynamics of these transient radical species. scielo.org By analyzing the ESR spectrum, researchers can gain insights into the initiation, propagation, and termination steps of the polymerization reaction. This detailed mechanistic information is crucial for optimizing polymerization conditions and controlling the properties of the resulting polymer.
Method Validation and Quality Control in DBF Analysis
The validation of analytical methods is a critical requirement for quality control in the chemical and pharmaceutical industries. It ensures that a chosen analytical procedure is suitable for its intended purpose.
Ensuring Accuracy, Precision, and Sensitivity
To ensure the reliability of quantitative data for this compound, any analytical method employed must be thoroughly validated. Key validation parameters include accuracy, precision, linearity, sensitivity (Limit of Detection and Limit of Quantification), and robustness. impactfactor.org
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of pure DBF is added to a sample matrix, and the percentage of the added amount that is measured (recovered) is calculated. e3s-conferences.org
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. e3s-conferences.org
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org
Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. e3s-conferences.orgresearchgate.net
By systematically evaluating these parameters, the reliability and consistency of analytical methods for this compound are established, ensuring that quality control testing is both accurate and dependable.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Definition | Common Metric |
|---|---|---|
| Accuracy | Closeness of a measured value to the true value | Percent Recovery (%) |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (% RSD) |
| Linearity | Proportionality of signal to analyte concentration | Correlation Coefficient (r²) |
| Limit of Detection (LOD) | Lowest detectable analyte concentration | Concentration (e.g., µg/mL) |
| Limit of Quantitation (LOQ) | Lowest quantifiable analyte concentration | Concentration (e.g., µg/mL) |
Reference Standards and Calibration Strategies
The accuracy and reliability of quantitative analytical methods for this compound heavily depend on the use of appropriate reference standards and robust calibration strategies. High-purity reference materials are fundamental for establishing a baseline for identification and quantification.
Reference Standards A reference standard is a highly purified compound used as a measurement base. For this compound, commercial suppliers typically offer standards with a purity of greater than 98.0%, as determined by gas chromatography (GC). These standards are essential for confirming the identity of the analyte through retention time matching in chromatography and for preparing stock solutions for calibration. The certified purity of the reference standard is a critical parameter that is factored into the final calculation of the this compound concentration in a sample.
Calibration Strategies Calibration is the process of correlating the analytical instrument's response to the concentration of the analyte. Several strategies can be employed, with the choice depending on the complexity of the sample matrix and the desired level of accuracy.
External Standard Calibration: This is the most straightforward method, involving the preparation of a series of calibration standards at different concentrations by diluting a primary stock solution of the this compound reference standard. A calibration curve is generated by plotting the instrument response against the known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its response from this curve. For related fumarates and phthalates, this method has demonstrated good linearity (correlation coefficients >0.99) over specific concentration ranges. google.come3s-conferences.org
Internal Standard Calibration: To correct for variations in sample injection volume, detector response, and sample workup, an internal standard (IS) can be used. The IS is a compound that is chemically similar to this compound but not present in the original sample. A known amount of the IS is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. For the analysis of the related compound dibutyl phthalate (DBP), benzyl (B1604629) benzoate (B1203000) has been successfully used as an internal standard. e3s-conferences.org
Standard Addition: This method is particularly useful for overcoming matrix effects. It involves adding known amounts of a this compound standard to aliquots of the actual sample. Each spiked sample is analyzed, and the instrument response is plotted against the concentration of the added standard. The endogenous concentration of this compound in the original sample is determined by extrapolating the resulting linear plot to the point where the response is zero.
The table below summarizes these common calibration strategies.
| Calibration Strategy | Principle | Primary Advantage | Primary Disadvantage | When to Use |
|---|---|---|---|---|
| External Standard | Compares instrument response of a sample to responses from a series of standards containing known analyte concentrations. | Simple to prepare and implement. | Does not correct for sample matrix effects or variations in extraction recovery. | Simple, clean sample matrices with minimal interference. |
| Internal Standard | A known amount of a non-native, similar compound is added to all samples and standards. Ratios of analyte-to-standard response are used for quantification. | Corrects for variations in injection volume, sample preparation losses, and instrument drift. | Requires finding a suitable internal standard that does not interfere with the sample. | Complex analyses where sample loss or injection variability is a concern. |
| Standard Addition | Known amounts of the analyte are added directly to aliquots of the sample. The native concentration is determined by extrapolation. | Effectively compensates for proportional matrix effects (signal enhancement or suppression). | More laborious and time-consuming; requires more sample material. | Complex matrices (e.g., environmental leachates, polymer extracts) where matrix effects are significant. |
Addressing Contamination and Matrix Effects
Two of the most significant challenges in the trace analysis of this compound are extraneous contamination and interference from the sample matrix. As this compound is used as a plasticizer in polymers, its presence in laboratory materials is a common issue. bisleyinternational.combisley.biz
Sources and Mitigation of Contamination Phthalates and similar plasticizers are notorious laboratory contaminants that can leach from plastic labware, sampling equipment, and even solvents, leading to artificially high results. nih.govnih.gov A study on phthalate contamination found that significant leaching can occur from common laboratory consumables such as plastic syringes, pipette tips, and filter holders. researchgate.net Given the structural and application similarities, these findings are highly relevant to this compound analysis.
Key sources of contamination and preventative measures include:
Labware and Apparatus: Plastic containers, tubing, and pipette tips can be significant sources. Using glassware instead of plastic wherever possible is a primary mitigation step. All glassware should be meticulously cleaned, for instance by soaking in acetone (B3395972) and baking at high temperatures (e.g., 280°C for at least 5 hours) to remove any residual organic contaminants. e3s-conferences.org
Solvents and Reagents: Analytical or HPLC-grade solvents may still contain trace levels of plasticizers. It is crucial to run "method blanks" (reagents and solvents processed without a sample) to identify and quantify any background contamination.
Sample Preparation: Filters used for sample cleanup can be a source of contamination. A study found that polytetrafluoroethylene (PTFE) filter holders could leach significant amounts of dibutyl phthalate. researchgate.net Evaluating different filter materials or pre-washing filters with solvent can help minimize this issue.
The following table details potential contamination sources and corresponding mitigation strategies.
| Potential Contamination Source | Example | Mitigation Strategy |
|---|---|---|
| Plastic Consumables | Pipette tips, syringes, sample vials, tubing | Use glass or stainless steel alternatives; rinse plastic components with analyte-free solvent before use. |
| Solvents and Reagents | Methanol, acetonitrile, water, extraction salts | Use high-purity, GC or LC-MS grade solvents; run method blanks with every sample batch to monitor background levels. |
| Filtration Devices | Syringe filters (PTFE, cellulose (B213188) acetate), filter holders | Test different filter materials for leaching; pre-clean filters by flushing with a high-purity solvent. |
| Laboratory Environment | Dust particles, Parafilm®, vinyl gloves | Maintain a clean laboratory environment; use non-vinyl gloves; avoid the use of Parafilm® for sealing samples. |
Matrix Effects The matrix refers to all components in a sample other than the analyte of interest. In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound, causing either signal suppression or enhancement. nih.gov This "matrix effect" can lead to inaccurate quantification. For instance, when analyzing this compound in a polymer extract, other additives, oligomers, or residual monomers could co-elute and affect the detector response. azom.com
Strategies to manage matrix effects include:
Effective Sample Cleanup: Employing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove a significant portion of interfering matrix components before analysis. researchgate.net
Matrix-Matched Calibration: Whenever possible, calibration standards should be prepared in a blank matrix that is identical to the sample but free of the analyte. This helps to ensure that the standards and samples experience the same matrix effects.
Isotope Dilution: The use of a stable, isotopically labeled internal standard (e.g., this compound-d4) is considered the gold standard for correcting matrix effects. This standard behaves almost identically to the target analyte during extraction, chromatography, and ionization, providing the most accurate correction for both recovery and matrix-induced signal variation.
By implementing careful calibration strategies, rigorous contamination control, and methods to mitigate matrix effects, analytical chemists can achieve accurate and defensible results in the determination of this compound.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and predict the chemical behavior of dibutyl fumarate (B1241708).
The electronic structure of a molecule is fundamental to its reactivity. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.
In the context of the Diels-Alder reaction, where dibutyl fumarate acts as a dienophile, quantum chemical calculations have been performed to analyze its electronic properties. dicp.ac.cnresearchgate.net Studies utilizing Density Functional Theory (DFT) at the M06-2X level with a def2-SVP basis set have elucidated the HOMO-LUMO orbital energies and the associated energy gaps. dicp.ac.cnresearchgate.net These calculations are crucial for comparing the reactivity of different dienophiles. For instance, computational results have demonstrated that fumarates, with their trans configuration, are better dienophiles than their cis-isomer counterparts, maleates. dicp.ac.cnapolloscientific.co.uk This difference in reactivity is directly related to their distinct electronic structures and HOMO-LUMO gaps. dicp.ac.cn The calculations often incorporate solvent effects using models like the SMD continuum solvation model to provide a more accurate representation of reaction conditions. dicp.ac.cnresearchgate.net
| Computational Method | Basis Set | Application | Key Finding |
| Density Functional Theory (M06-2X) | def2-SVP | HOMO-LUMO analysis for Diels-Alder reaction | Fumarates (trans configuration) are computationally shown to be better dienophiles than maleates (cis configuration). dicp.ac.cnapolloscientific.co.uk |
Quantum chemistry is instrumental in modeling reaction pathways and characterizing the high-energy transition states that govern reaction rates. For this compound, its reactivity in 1,3-dipolar cycloaddition reactions has been a subject of such computational investigation. researchgate.netresearchgate.net
The cycloaddition of C,N-diphenylnitrone with this compound shows a dramatic increase in reaction rate in aqueous solutions compared to organic solvents. researchgate.netresearchgate.net Computational modeling helps to explain this phenomenon. The studies indicate that in protic solvents, the dipolar character of the activated complex (transition state) is increased. researchgate.net Furthermore, hydrogen-bonding interactions from the solvent can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction. researchgate.netresearchgate.net Ab initio molecular orbital calculations have been used to investigate the structures of reactants and the transition states for such cycloadditions, revealing how solvent molecules can enhance the stability of the transition state. researchgate.net The low reactivity of the cis-isomer, dibutyl maleate (B1232345), in some reactions is attributed to unfavorable dipolar repulsion in the transition state for radical addition. kbtu.edu.kz
This compound is the trans-isomer of butenedioic acid dibutyl ester, with its counterpart being dibutyl maleate (cis-isomer). This geometric isomerism significantly influences the molecules' three-dimensional shape (conformation) and, consequently, their physical and chemical properties. researchgate.net
Theoretical studies have explored the influence of intramolecular interactions on the conformation of fumarate and maleate esters. researchgate.net DFT calculations performed on related dialkyl esters (dimethyl fumarate and dimethyl maleate) show that the trans-isomer (fumarate) has a planar central structure, whereas the cis-isomer (maleate) is considerably twisted. researchgate.net This fundamental conformational difference impacts how the molecules pack in a solid-state and how they interact with other molecules, such as polymer chains. researchgate.net When used as plasticizers for poly(lactic acid) (PLA), this compound was found to be more effective at lowering the glass transition temperature and Young's modulus, and increasing the elongation at break, compared to dibutyl maleate. researchgate.net This superior performance is directly linked to the differences in their chemical structure and isomeric configuration. researchgate.net
| Isomer | Configuration | Key Conformational Feature (from related esters) | Impact on PLA Plasticization |
| This compound | trans | Planar central structure researchgate.net | Lower Tg, lower Young's modulus, higher elongation at break researchgate.net |
| Dibutyl maleate | cis | Twisted structure researchgate.net | Less effective as a plasticizer compared to the trans-isomer researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions between this compound and its environment.
This compound is used as a plasticizer, notably for bioplastics like poly(lactic acid) (PLA). researchgate.netunm.edu MD simulations can model the interactions between the smaller plasticizer molecules and the long polymer chains. These simulations help to understand how the plasticizer positions itself within the polymer matrix, disrupting polymer-polymer interactions and increasing the free volume, which leads to increased flexibility and a lower glass transition temperature. researchgate.net
Studies on PLA plasticized with this compound have shown a significant decrease in the glass transition temperature, indicating effective plasticization. researchgate.net However, due to its relatively low molecular weight, some degree of this compound volatilization can occur during high-temperature processing of the polymer. acs.org this compound can also be incorporated directly into polymer backbones through copolymerization with monomers such as vinyl chloride or styrene (B11656). kbtu.edu.kzunm.edu
MD simulations are particularly useful for studying solvation and the influence of the solvent on chemical reactivity and behavior. The significant acceleration of the 1,3-dipolar cycloaddition reaction of this compound in water is a prime example of a strong solvation effect. researchgate.netsci-hub.se This phenomenon is attributed to the hydrophobic effect, where the nonpolar reactant molecules are driven together in the aqueous medium, and the stabilization of the polar transition state by water molecules. researchgate.netsci-hub.se
The analysis of reaction kinetics using empirical solvent parameters and theoretical linear solvation energy relationships confirms that reaction rates are influenced by solvophobic, hydrogen bond donor, and dipolarity interactions. researchgate.netresearchgate.net From an environmental perspective, the partitioning of this compound between water and organic phases is a key parameter. Its calculated octanol-water partition coefficient (log Kow) is 2.686, indicating a tendency to partition into organic phases. europa.eu This is consistent with its known toxicity to aquatic organisms and potential for long-term adverse effects in the aquatic environment. apolloscientific.co.uk
Q & A
Q. What are the primary physicochemical characterization methods for dibutyl fumarate, and how do they inform experimental design?
DBF’s molecular structure (C₁₂H₂₀O₄, MW 228.28) and properties (e.g., density: 0.987 g/cm³, solubility: 11.09 mg/L in water at 20°C) require validated analytical techniques. Infrared (IR) spectroscopy is critical for identifying ester functional groups and isomer differentiation (e.g., distinguishing DBF from dibutyl maleate via trans/cis configurations) . Gas chromatography-mass spectrometry (GC-MS) or HPLC can quantify purity, especially in synthetic mixtures. Ensure calibration with certified reference standards to avoid misinterpretation of spectral peaks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
DBF requires strict adherence to PPE (nitrile gloves, lab coats, eye protection) due to its irritant properties . Work in well-ventilated areas to minimize inhalation risks (P271) and avoid skin contact (P280). In case of exposure, rinse skin with soap/water (P302+P352) and seek medical attention if symptoms persist. Note that DBF’s ecological toxicity data are limited; treat waste as hazardous until further studies confirm degradation pathways .
Q. How can researchers validate synthetic yields of DBF in esterification reactions?
Optimize reactions using acid catalysts (e.g., H₂SO₄) or solid catalysts (e.g., SiO₂-supported SnCl₄) under reflux conditions . Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to detect esterification completion. Yield calculations should account for side products (e.g., maleate isomers) and use internal standards for quantitative NMR or GC analysis .
Advanced Research Questions
Q. What methodological strategies address contradictions in DBF’s environmental persistence and toxicity data?
Existing studies lack ecotoxicological data (e.g., biodegradability, bioaccumulation potential) . To resolve inconsistencies, employ OECD 301/302 guidelines for biodegradation testing and use analogs (e.g., dibutyl adipate) to infer persistence . Combine in silico models (e.g., EPI Suite) with experimental assays (e.g., Daphnia magna toxicity tests) to prioritize endpoints for risk assessment .
Q. How can reaction conditions be optimized to minimize isomerization during DBF synthesis?
Isomerization to dibutyl maleate (cis-isomer) is a common side reaction. Use stereoselective catalysts (e.g., lipases or metal-organic frameworks) to favor the trans-configuration . Employ Design of Experiments (DoE) methodologies, such as Box-Behnken designs, to model variables (temperature, catalyst loading, molar ratios) and predict optimal conditions. Validate outcomes via HPLC with chiral columns .
Q. What advanced analytical techniques are required to detect DBF in complex environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for trace-level detection in water or biological samples. Use deuterated internal standards (e.g., d₄-DBF) to correct matrix effects. For non-targeted analysis, high-resolution MS (HRMS) coupled with fragmentation libraries can identify DBF derivatives or degradation products .
Q. How do researchers reconcile discrepancies in DBF’s reported biological activity across studies?
DBF’s endocrine-disrupting potential (e.g., antiandrogenic effects) may vary due to isomer impurities or matrix interference. Validate findings using orthogonal assays (e.g., receptor-binding studies and transcriptional activation tests). Cross-reference results with databases like CompTox to contextualize mechanisms .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in DBF toxicity studies?
Apply probit or logit models for binary outcomes (e.g., mortality). For continuous data (e.g., enzyme inhibition), use nonlinear regression (e.g., Hill equation). Address variability via bootstrapping or Bayesian hierarchical models, especially in low-sample studies .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow formal laboratory report guidelines: detail catalyst preparation (e.g., Sn/SiO₂ synthesis ), reaction stoichiometry, and purification steps (e.g., distillation conditions). Include raw spectral data (e.g., IR, NMR) in supplementary materials and reference IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
